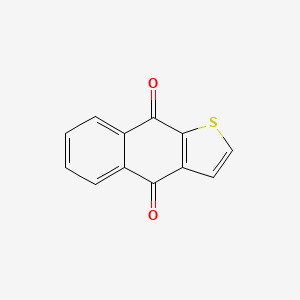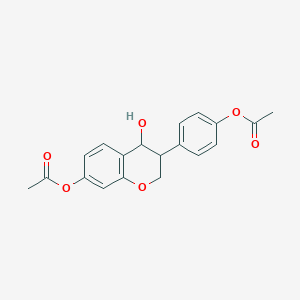
4',7-Tetrahydrodaidzein diacetate
描述
4’,7-Tetrahydrodaidzein diacetate is a chemical compound with the molecular formula C19H18O6 and a molecular weight of 342.34 g/mol . It is a derivative of daidzein, an isoflavone found in soy products. This compound is characterized by the presence of two acetate groups attached to the tetrahydrodaidzein core, which is a hydrogenated form of daidzein.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,7-Tetrahydrodaidzein diacetate typically involves the hydrogenation of daidzein followed by acetylation. The hydrogenation process reduces the double bonds in the daidzein molecule, converting it into tetrahydrodaidzein. This is usually achieved using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting tetrahydrodaidzein is then acetylated using acetic anhydride in the presence of a base like pyridine to form 4’,7-Tetrahydrodaidzein diacetate .
Industrial Production Methods: Industrial production of 4’,7-Tetrahydrodaidzein diacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and large quantities of acetic anhydride for the acetylation step. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4’,7-Tetrahydrodaidzein diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form fully saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.
Substitution: Nucleophilic reagents such as amines or alcohols can be used to replace the acetate groups.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4’,7-Tetrahydrodaidzein diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to estrogenic activity and its role in hormone replacement therapy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 4’,7-Tetrahydrodaidzein diacetate involves its interaction with various molecular targets and pathways:
Estrogen Receptors: The compound exhibits estrogen-like activity by binding to estrogen receptors, which can influence gene expression and cellular functions.
Antioxidant Pathways: It can activate antioxidant pathways, reducing oxidative stress and protecting cells from damage
相似化合物的比较
Daidzein: The parent compound from which 4’,7-Tetrahydrodaidzein diacetate is derived.
Genistein: Another isoflavone with similar estrogenic activity.
Equol: A metabolite of daidzein with high estrogen-like activity.
Uniqueness: 4’,7-Tetrahydrodaidzein diacetate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of acetate groups enhances its solubility and stability, making it a valuable compound for various applications .
属性
IUPAC Name |
[4-(7-acetyloxy-4-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17,19,22H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPQVFQEQIQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432982 | |
| Record name | 4 ,7-Tetrahydrodaidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457655-68-4 | |
| Record name | 4 ,7-Tetrahydrodaidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


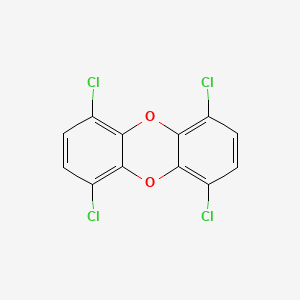
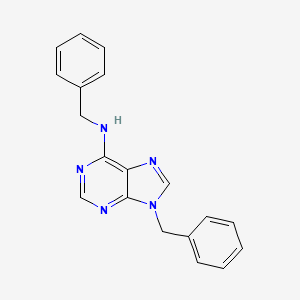
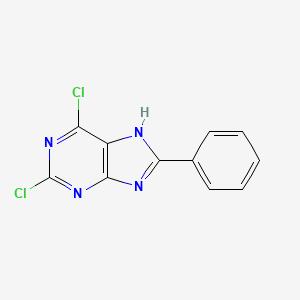
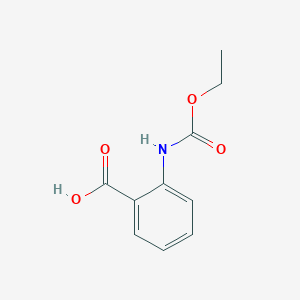
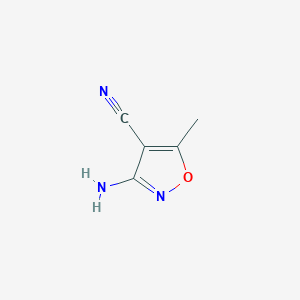
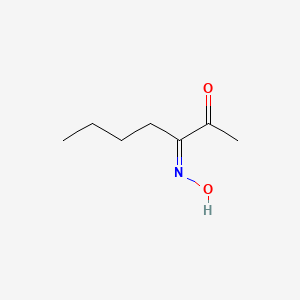
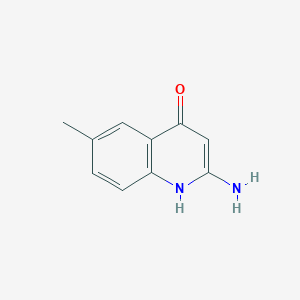
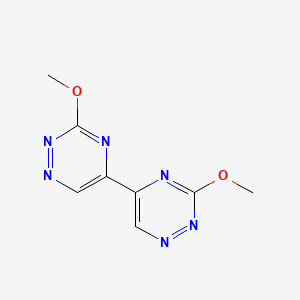

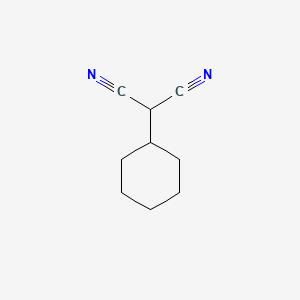
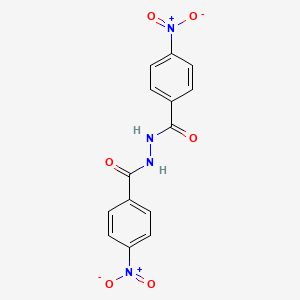
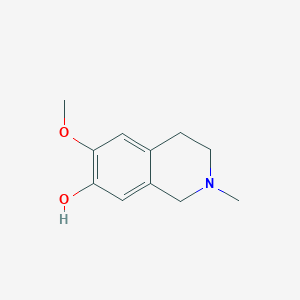
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)
